molecular formula C14H12N8OS B11075556 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide

Cat. No.: B11075556
M. Wt: 340.37 g/mol
InChI Key: ZXFSYYPEAPQLRU-UHFFFAOYSA-N
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Description

2-[(7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N~1~-(8-quinolyl)acetamide is a complex organic compound featuring a fused triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N~1~-(8-quinolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazole or quinolyl rings .

Scientific Research Applications

2-[(7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N~1~-(8-quinolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[(7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N~1~-(8-quinolyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N~1~-(8-quinolyl)acetamide stands out due to its combination of the triazole ring system with the quinolyl group, providing unique chemical and biological properties.

Properties

Molecular Formula

C14H12N8OS

Molecular Weight

340.37 g/mol

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-quinolin-8-ylacetamide

InChI

InChI=1S/C14H12N8OS/c15-21-8-17-22-13(21)19-20-14(22)24-7-11(23)18-10-5-1-3-9-4-2-6-16-12(9)10/h1-6,8H,7,15H2,(H,18,23)

InChI Key

ZXFSYYPEAPQLRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CSC3=NN=C4N3N=CN4N)N=CC=C2

Origin of Product

United States

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